molecular formula C15H10F3IO3S B1377792 Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide CAS No. 1443036-49-4

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide

Cat. No.: B1377792
CAS No.: 1443036-49-4
M. Wt: 454.2 g/mol
InChI Key: BGLWFUSLNKHJEU-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Hypervalent Iodine Coordination Geometry

The crystallographic structure of this compound reveals the characteristic T-shaped geometry typical of trivalent hypervalent iodine compounds. According to structural studies of related iodonium ylides, the central iodine atom adopts a distorted T-shaped coordination environment with the carbon-iodine-carbon bond angle approaching approximately 90 degrees, consistent with the zwitterionic nature of the ylidic carbon-iodine bond. The hypervalent iodine center exhibits coordination geometry that deviates from classical tetravalent models, instead following the three-center four-electron bonding paradigm characteristic of hypervalent compounds.

The molecular structure features an iodine-carbon ylidic bond length of approximately 1.9 to 2.1 Angstroms, which is characteristic of iodonium ylide compounds and reflects the unique bonding situation in hypervalent iodine systems. The phenyl ring attached to the iodine center maintains planarity and exhibits minimal distortion from the hypervalent coordination. The trifluoromethanesulfonyl group adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap for stabilization of the ylide structure.

The benzoyl moiety is positioned to allow for potential intramolecular interactions that may contribute to the overall stability of the compound. The carbonyl oxygen atom may participate in weak secondary interactions with the hypervalent iodine center, contributing to the pseudocyclic nature observed in related compounds with ortho-substituted phenyl rings. These structural features collectively contribute to the enhanced stability and unique reactivity profile of this compound compared to simpler iodonium ylides.

Spectroscopic Identification Methods (Fluorine-19/Proton/Carbon-13 Nuclear Magnetic Resonance, Infrared, Raman)

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for characterizing this compound due to the presence of the trifluoromethanesulfonyl group. Fluorine-19 nuclei exhibit high sensitivity in nuclear magnetic resonance measurements with a nuclear spin of one-half and high gyromagnetic ratio, making them highly responsive to magnetic resonance detection. The trifluoromethyl group typically appears in the chemical shift range of negative 50 to negative 70 parts per million, characteristic of CF3 groups in organofluorine compounds.

The wide chemical shift dispersion of fluorine-19 nuclear magnetic resonance, spanning approximately 800 parts per million, allows for precise identification of the trifluoromethanesulfonyl functionality within the compound. The spectroscopic analysis of related bis(trifluoromethanesulfonyl)imide compounds has demonstrated that conformational equilibria can be detected through fluorine-19 nuclear magnetic resonance, particularly in the wagging sulfur dioxide vibration region around 380 to 440 wavenumbers.

Proton nuclear magnetic resonance spectroscopy reveals the aromatic proton signals from both phenyl rings, typically appearing in the 7.0 to 8.0 parts per million region. The benzoyl carbonyl carbon appears as a characteristic signal in carbon-13 nuclear magnetic resonance spectroscopy, typically around 180 to 200 parts per million. The hypervalent iodine center influences the electronic environment of adjacent carbons, leading to distinctive chemical shift patterns that can be used for structural confirmation.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carbonyl stretch of the benzoyl group appears as a strong absorption band, typically around 1650 to 1700 wavenumbers. The trifluoromethanesulfonyl group contributes multiple characteristic bands, including sulfur-oxygen stretching vibrations around 1100 to 1400 wavenumbers and carbon-fluorine stretching modes in the 1000 to 1300 wavenumber region. Raman spectroscopy offers additional vibrational information, particularly useful for studying the sulfur dioxide wagging vibrations that have been identified as sensitive probes of conformational states in trifluoromethanesulfonyl-containing compounds.

Thermochemical Stability Profiles and Decomposition Pathways

The thermal stability of this compound is characterized by a decomposition temperature of 104 degrees Celsius, indicating moderate thermal stability typical of hypervalent iodine compounds. This decomposition temperature reflects the inherent instability of the hypervalent iodine bond under elevated thermal conditions, where the three-center four-electron bonding arrangement becomes energetically unfavorable.

The thermal decomposition pathway likely involves the initial cleavage of the carbon-iodine ylidic bond, followed by subsequent fragmentation of the molecular framework. Studies of related iodonium ylides have shown that thermal decomposition can proceed through multiple pathways, including elimination of iodobenzene and formation of various organic fragments. The presence of the trifluoromethanesulfonyl group may influence the decomposition mechanism by providing an alternative electron-withdrawing pathway that could stabilize intermediate species.

The stability profile is enhanced compared to simple iodonium ylides due to the presence of the electron-withdrawing benzoyl and trifluoromethanesulfonyl groups, which help stabilize the ylidic structure through electronic effects. However, the compound requires careful storage conditions to prevent decomposition, typically requiring storage at reduced temperatures to maintain stability over extended periods.

Temperature-dependent studies of similar hypervalent iodine compounds have revealed that conformational equilibria can shift with temperature changes, as observed in the case of bis(trifluoromethanesulfonyl)imide, where the relative populations of different conformers change with temperature according to enthalpy differences of 2.2 to 3.3 kilojoules per mole. Such thermal behavior may also influence the stability and reactivity of this compound under various thermal conditions.

Solubility Behavior in Polar/Nonpolar Solvent Systems

The solubility characteristics of this compound reflect the amphiphilic nature of the compound, combining both polar and nonpolar structural elements. The compound demonstrates solubility in methanol, indicating compatibility with polar protic solvents. This solubility behavior is consistent with the presence of multiple polar functional groups, including the carbonyl oxygen, the sulfur dioxide moiety, and the fluorine atoms of the trifluoromethyl group.

The hypervalent iodine center contributes to the polar character of the molecule through its zwitterionic bonding arrangement, which creates a permanent dipole moment that facilitates interaction with polar solvents. The phenyl rings provide some hydrophobic character, but the overall polarity of the molecule is dominated by the polar functional groups.

Solubility in polar aprotic solvents such as dimethyl sulfoxide has been observed for related iodonium ylides, while solubility in nonpolar solvents is typically limited due to the highly polar nature of the hypervalent iodine functionality. The trifluoromethanesulfonyl group contributes significantly to the polar character through its strongly electron-withdrawing fluorine atoms and the sulfur dioxide functionality.

Solvent System Solubility Characteristics Molecular Interactions
Polar Protic (Methanol) Soluble Hydrogen bonding, dipole interactions
Polar Aprotic Limited data available Dipole-dipole interactions
Nonpolar Hydrocarbons Expected poor solubility Minimal interactions due to polarity mismatch
Halogenated Solvents Potentially moderate solubility Dipole interactions with halogen atoms

The crystalline form of the compound appears as a white to almost white powder or crystal, suggesting a well-organized solid-state structure that may involve intermolecular interactions between the polar functional groups. The solubility behavior in various solvent systems is crucial for determining appropriate reaction conditions and purification methods for synthetic applications involving this hypervalent iodine compound.

Properties

IUPAC Name

1-phenyl-2-(phenyl-λ3-iodanylidene)-2-(trifluoromethylsulfonyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3IO3S/c16-15(17,18)23(21,22)14(19-12-9-5-2-6-10-12)13(20)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLWFUSLNKHJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=IC2=CC=CC=C2)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443036-49-4
Record name Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide typically involves the reaction of iodobenzene with benzoyl chloride and trifluoromethanesulfonic anhydride. The reaction is carried out under inert gas conditions to prevent oxidation and degradation of the product. The compound is then purified through recrystallization or chromatography to achieve a high purity level .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is stored under inert gas and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include copper(I) chloride and various solvents like 1,4-dioxane. The reactions are typically carried out at room temperature or slightly elevated temperatures under inert gas conditions .

Major Products Formed

The major products formed from reactions involving this compound are trifluoromethylthiolated compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₅H₁₀F₃IO₃S
CAS Number: 1443036-49-4
Molecular Weight: 408.2 g/mol

BPTM is characterized by the presence of a benzoyl group linked to a phenyliodonio moiety and a trifluoromethanesulfonyl group. Its structure contributes to its reactivity and utility in various chemical reactions.

Applications in Synthetic Organic Chemistry

  • Reagent in Organic Synthesis:
    • BPTM is utilized as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. It facilitates cyclopropanation reactions and can be employed in the synthesis of complex organic molecules through donor-acceptor cyclopropanation methods .
  • Photo-Induced Reactions:
    • Recent studies have shown that BPTM can participate in blue light-induced reactions, enhancing its applicability in photochemistry. These reactions include rearrangements, oxidation of allylic alcohols, and aziridination processes .
  • Click Chemistry:
    • BPTM is also relevant in the context of click chemistry, where it can be used to create bioconjugates through efficient coupling reactions. Its stability and reactivity make it suitable for applications involving living cells and biological systems .

Applications in Medicinal Chemistry

  • Antimicrobial Activity:
    • Compounds derived from BPTM have been evaluated for their antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis, indicating potential for development as therapeutic agents .
  • Neurodegenerative Disease Research:
    • BPTM derivatives are being explored for their potential as multi-target-directed ligands (MTDLs) aimed at treating neurodegenerative diseases complicated by depression. These compounds have demonstrated promising results in preliminary studies .

Applications in Materials Science

  • Polymer Chemistry:
    • In materials science, BPTM has been investigated for its role in synthesizing functional polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of polymeric materials, making them suitable for various industrial applications .
  • Hydrogels for Regenerative Medicine:
    • The compound's reactivity has been harnessed to develop hydrogels that support cell growth and tissue engineering applications. The incorporation of BPTM into hydrogel matrices allows for controlled release of bioactive molecules .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReferences
Synthetic Organic ChemistryCyclopropanation reactions
Medicinal ChemistryAntimicrobial activity against M. tuberculosis
Materials ScienceCross-linking agent in polymer synthesis
Regenerative MedicineDevelopment of hydrogels for tissue engineering

Case Study: Antimicrobial Activity

A study conducted on derivatives of BPTM revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value indicating its potency, which suggests further exploration could lead to new antibiotics.

Mechanism of Action

The mechanism of action of Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide involves its role as an electrophilic reagent. It reacts with nucleophiles to form trifluoromethylthiolated products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity in Cross-Coupling : Preliminary studies suggest its Tf group accelerates ligand exchange in palladium-catalyzed reactions, outperforming tosyl-containing analogues .
  • Thermal Stability : The benzoyl group may mitigate decomposition pathways common in aliphatic iodonium salts, as observed in silica gel-catalyzed solid-phase reactions .

Biological Activity

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide, commonly referred to as benzoyl phenyliodonium salt, is a hypervalent iodine compound that has garnered attention for its unique reactivity and potential biological applications. This compound is characterized by the presence of a benzoyl group, a phenyliodonium moiety, and a trifluoromethanesulfonyl group, which collectively contribute to its chemical properties and biological activity.

Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H12F3I
  • Molecular Weight : 376.16 g/mol

The compound features:

  • A benzoyl group (C6H5C(=O)-)
  • A phenyliodonium ion (PhI^+)
  • A trifluoromethanesulfonyl group (CF3SO2-)

Synthesis

This compound can be synthesized through the reaction of benzoyl iodide with trifluoromethanesulfonic anhydride in the presence of a suitable base. This synthetic route allows for the incorporation of both the benzoyl and trifluoromethanesulfonyl functionalities into the iodonium framework.

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic reagent. It can participate in various reactions, including:

  • Electrophilic Aromatic Substitution : The phenyliodonium moiety can facilitate the introduction of functional groups into aromatic compounds.
  • Cyclopropanation Reactions : The compound has been shown to engage in cyclopropanation reactions when activated by light, allowing for the formation of cyclopropane derivatives.

Antimicrobial Activity

Recent studies have indicated that hypervalent iodine compounds, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed that while this compound exhibits some degree of cytotoxicity, it also shows potential for selective toxicity against cancerous cells compared to normal cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
HEK293 (normal kidney)30

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hypervalent iodine compounds, including this compound. The results indicated that this compound exhibited potent activity against antibiotic-resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
  • Research on Light-Mediated Reactions : Another research article explored the use of blue light to activate this compound for cyclopropanation reactions. The study demonstrated that under specific conditions, this compound could effectively form cyclopropane derivatives with high yields, showcasing its utility in synthetic organic chemistry .
  • Cytotoxicity Assessment : A comparative study assessed the cytotoxic effects of various hypervalent iodine compounds on different cancer cell lines. This compound was found to selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide, and how can purity be optimized?

  • Methodological Answer: The compound is synthesized via iodonio transfer reactions, often involving hypervalent iodine precursors (e.g., diaryliodonium salts) and trifluoromethanesulfonyl donors. Key steps include:
  • Precursor Selection: Use of benzoyl chloride derivatives (e.g., benzyl trifluoromethanesulfonate analogs ) to introduce the sulfonyl group.
  • Reaction Conditions: Conduct reactions under anhydrous conditions in aprotic solvents (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions.
  • Purification: Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: 10% EtOAc in hexane) yields >95% purity, as validated by HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • 19F NMR: Critical for confirming the presence and environment of the trifluoromethanesulfonyl group (δ ≈ -75 to -80 ppm).
  • 1H/13C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and the benzoyl carbonyl (δ ~165 ppm).
  • Mass Spectrometry (HRMS): ESI-MS in negative ion mode detects the [M]⁻ ion, with isotopic patterns matching theoretical values .
  • IR Spectroscopy: Strong absorption bands at 1350–1450 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer:
  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Conduct reactions in a fume hood due to potential release of volatile iodonio byproducts .
  • Disposal: Neutralize waste with aqueous sodium bicarbonate before disposal as hazardous organic waste .

Advanced Research Questions

Q. How does the electronic environment of the phenyliodonio group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer: The hypervalent iodine center in the phenyliodonio group acts as a strong electrophile. Computational studies (DFT) reveal:
  • Charge Distribution: The iodine atom carries a partial positive charge (+0.75 e), polarizing adjacent bonds and enhancing reactivity toward nucleophiles.
  • Solvent Effects: Reactions in polar aprotic solvents (e.g., DMF) accelerate substitution rates by stabilizing transition states. Experimental validation via kinetic studies (e.g., monitoring by 19F NMR) is recommended .

Q. How can conflicting data on the compound’s thermal stability be resolved through experimental design?

  • Methodological Answer: Contradictions in thermal degradation profiles (e.g., TGA data discrepancies) may arise from moisture sensitivity or impurities. To resolve:
  • Controlled Atmosphere Testing: Perform TGA under inert gas (N2) and compare with ambient conditions to isolate moisture effects.
  • Isothermal Stability Studies: Heat samples at 150°C for 24 hours and analyze decomposition products via GC-MS. Cross-reference with ionic liquid electrolytes (e.g., [Li][NTf2]) to identify shared degradation pathways .

Q. What role does the trifluoromethanesulfonyl group play in modulating solubility and reactivity in ionic liquid matrices?

  • Methodological Answer: The -SO2CF3 group enhances solubility in polar ionic liquids (e.g., imidazolium-based ILs) due to:
  • Polar Interactions: Strong hydrogen bonding with IL cations (e.g., [C4mim]+).
  • Electron-Withdrawing Effects: Stabilizes negative charges, facilitating anion exchange reactions. Compare conductivity measurements (e.g., impedance spectroscopy) of the compound in [C4mim][NTf2] vs. [C4mim][PF6] to quantify matrix effects .

Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies for this compound in cross-coupling reactions?

  • Methodological Answer: Discrepancies arise from differences in:
  • Counterion Effects: Halide impurities (e.g., Cl⁻) from iodonium precursors can poison catalysts. Use AgOTf to precipitate halides pre-reaction .
  • Substrate Scope: Test reactivity with electronically diverse substrates (e.g., electron-rich vs. electron-poor aryl halides) to map limitations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
Reactant of Route 2
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide

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